N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

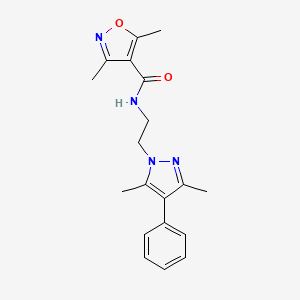

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a 3,5-dimethylisoxazole-4-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-17(16-8-6-5-7-9-16)14(3)23(21-12)11-10-20-19(24)18-13(2)22-25-15(18)4/h5-9H,10-11H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDLGYSXCYMYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable phenylhydrazine derivative, the pyrazole ring can be synthesized through a cyclization reaction with an appropriate diketone under acidic or basic conditions.

Alkylation: The pyrazole intermediate is then alkylated using a suitable alkyl halide to introduce the ethyl group.

Isoxazole Formation: The isoxazole ring is formed by reacting a suitable nitrile oxide with an alkyne or alkene in a 1,3-dipolar cycloaddition reaction.

Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Properties:

- Studies suggest that derivatives of this compound may possess significant antimicrobial effects against both gram-negative and gram-positive bacteria. For instance, compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide have shown inhibition zones against common pathogens such as E. coli and Staphylococcus aureus.

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 30 |

| Compound B | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

2. Anti-inflammatory Effects:

- The structural components of the compound suggest potential interactions with inflammatory pathways. Research indicates that it may inhibit specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

3. Anticancer Activity:

- Preliminary studies have explored the anticancer properties of isoxazole derivatives. The unique combination of pyrazole and isoxazole functionalities may lead to distinct mechanisms of action against cancer cells.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

1. Medicinal Chemistry:

- Investigated for its potential therapeutic applications in treating inflammatory diseases and infections due to its antimicrobial and anti-inflammatory properties.

2. Material Science:

- Utilized in the development of new materials due to its unique chemical properties which can be exploited in various industrial applications.

3. Drug Development:

- Serves as a building block for synthesizing more complex molecules with enhanced biological activities.

Case Studies

Several studies have documented the efficacy and versatility of this compound:

Case Study 1: Antibacterial Activity

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

- Research indicated that the compound effectively reduced inflammation in animal models by inhibiting specific inflammatory mediators, paving the way for further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide

Key Features :

- Core Structure : Isoxazole-4-carboxamide with chlorophenyl substituents.

- Biological Target : TGR5 receptor (a GPCR involved in bile acid signaling).

- Activity :

Comparison with Target Compound :

- The target compound replaces chlorophenyl groups with a pyrazole ring (3,5-dimethyl-4-phenyl substitution). This structural variation may alter receptor binding affinity or selectivity.

N-Substituted Pyrazoline Derivatives ()

Key Features :

Comparison with Target Compound :

- The target compound’s pyrazole ring (unsaturated vs. pyrazoline’s dihydro structure) may confer greater metabolic stability.

- Methyl and phenyl substituents on the pyrazole could enhance lipophilicity compared to halogenated pyrazolines, affecting bioavailability and target engagement.

H-Series Isoquinoline Sulfonamide Inhibitors ()

Key Features :

- Core Structure: Isoquinoline sulfonamides with variable amine side chains.

- Biological Target : Kinases (e.g., protein kinase A).

Comparison with Target Compound :

- While both classes contain carboxamide/sulfonamide groups, the target compound’s pyrazole-isoxazole scaffold likely engages different targets (e.g., GPCRs vs. kinases).

- The isoxazole carboxamide in the target compound may mimic ATP-binding motifs in kinases, but empirical data are needed to confirm this hypothesis.

Data Table: Structural and Functional Comparison

*Full name: 3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazole ring substituted with dimethyl and phenyl groups, linked through an ethyl chain to an isoxazole moiety. The presence of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 2034551-84-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits in conditions like cancer or inflammation.

- Receptor Binding : It may bind to receptors that regulate cellular functions, influencing signal transduction pathways critical for cell growth and survival.

- Antiproliferative Effects : Studies indicate that similar compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential anticancer properties.

Biological Activity Studies

Recent studies have focused on the biological activities of this compound and related derivatives. Here are some key findings:

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazole and isoxazole exhibit significant antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For instance:

- IC50 Values : Compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole have shown IC50 values ranging from 10 to 30 µM against various cancer cell lines .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : A study evaluated the effects of related pyrazole derivatives on cancer cell proliferation. The results indicated significant inhibition of cell growth at low concentrations, suggesting a promising avenue for anticancer drug development .

- Inflammatory Diseases : Another investigation assessed the anti-inflammatory effects of related compounds in animal models of arthritis. The findings revealed reduced inflammation markers and improved clinical scores in treated groups compared to controls .

Q & A

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

- Methodological Answer :

- PAMPA-BBB assay : Measure passive diffusion in parallel artificial membrane assays.

- Machine learning models : Train classifiers using descriptors like PSA < 90 Ų and logBB > −1.

- Co-crystallization with ABC transporters : Identify structural motifs that evade efflux pumps (e.g., P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.